molecular formula C22H27N3O6S2 B4012451 N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide

N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4012451
M. Wt: 493.6 g/mol
InChI Key: AXVMBFMWRCFUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as NVP-BEZ235, is a novel dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This compound has shown great potential in cancer research due to its ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines.

Mechanism of Action

N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide inhibits the PI3K and mTOR signaling pathways by binding to the ATP-binding site of these enzymes. This prevents the phosphorylation of downstream targets, leading to inhibition of cell proliferation and induction of apoptosis. In addition, N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the Akt signaling pathway, which is frequently activated in cancer cells.
Biochemical and Physiological Effects:
N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the PI3K and mTOR signaling pathways, N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce autophagy in cancer cells. Autophagy is a cellular process that degrades damaged or unwanted cellular components, and is frequently dysregulated in cancer cells. N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important process in tumor growth, as tumors require a blood supply in order to grow and metastasize.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is its ability to inhibit both the PI3K and mTOR signaling pathways. This makes it a valuable tool for studying the role of these pathways in cancer cells. In addition, N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is its poor solubility in water, which can make it difficult to use in in vivo experiments.

Future Directions

There are many potential future directions for research on N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more soluble analogs of N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, which would make it easier to use in in vivo experiments. In addition, there is interest in combining N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide with other cancer treatments, such as immunotherapy, to enhance its efficacy. Finally, there is interest in studying the role of N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide in other diseases, such as neurodegenerative disorders, where the PI3K and mTOR pathways are also dysregulated.

Scientific Research Applications

N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in cancer research due to its ability to inhibit the PI3K and mTOR signaling pathways. These pathways are frequently altered in cancer cells, leading to uncontrolled cell growth and proliferation. N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to enhance the efficacy of other cancer treatments, such as radiation and chemotherapy.

properties

IUPAC Name

N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S2/c1-17-7-8-20(33(29,30)25-11-13-31-14-12-25)16-21(17)23-22(26)18-5-4-6-19(15-18)32(27,28)24-9-2-3-10-24/h4-8,15-16H,2-3,9-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVMBFMWRCFUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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